N-(2-cyanophenyl)-4-biphenylcarboxamide
Description
N-(2-cyanophenyl)-4-biphenylcarboxamide is a biphenyl-based carboxamide derivative with a cyano substituent at the ortho position of the aniline moiety. Its IUPAC name reflects the biphenyl core (4-biphenylcarboxamide) and the 2-cyanophenyl group attached via an amide linkage.
Properties
Molecular Formula |
C20H14N2O |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H14N2O/c21-14-18-8-4-5-9-19(18)22-20(23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,(H,22,23) |
InChI Key |
KHPLHTFFPBBMGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-4-biphenylcarboxamide typically involves the reaction of 2-cyanobenzoic acid with biphenyl-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and automated systems to control temperature, pressure, and reaction time. The purification steps may include crystallization, filtration, and drying to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-4-biphenylcarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(2-cyanophenyl)-4-biphenylcarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-4-biphenylcarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs of N-(2-cyanophenyl)-4-biphenylcarboxamide, highlighting differences in substituents and molecular properties:
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups: The cyano group (-CN) in the target compound enhances polarity and may reduce metabolic degradation compared to the acetyl (-COCH₃) or phenoxy (-OPh) groups, which are bulkier and less polar .
- Molecular Weight and Solubility: The tert-butyl derivative (514.64 g/mol) exhibits higher lipophilicity, likely impacting membrane permeability, whereas the cyano analog (298.34 g/mol) may offer better aqueous solubility .
Spectroscopic and Crystallographic Data
- NMR and IR Spectroscopy: highlights that analogs with cyano groups, such as N-(2-cyanophenyl)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide, exhibit distinct ¹H-NMR signals for aromatic protons adjacent to the -CN group (δ ~7.5–8.0 ppm) and IR stretches at ~2220 cm⁻¹ (C≡N) . These features are critical for structural confirmation.
Notes on Evidence Limitations
- The provided evidence lacks direct studies on this compound, necessitating reliance on structural analogs.
- Contradictions arise in substituent effects; for example, acetyl groups may enhance metabolic stability in some contexts but reduce it in others .
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